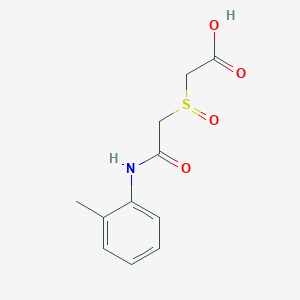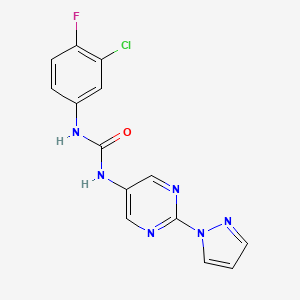![molecular formula C13H12N2OS B2551091 N-[5-(3-Methylphenyl)-1,3-thiazol-2-yl]prop-2-enamide CAS No. 2305455-94-9](/img/structure/B2551091.png)
N-[5-(3-Methylphenyl)-1,3-thiazol-2-yl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(3-Methylphenyl)-1,3-thiazol-2-yl]prop-2-enamide, also known as MPTP, is a synthetic compound that has been widely used in scientific research for its unique properties. MPTP is a thiazole-based compound that has been studied extensively for its ability to induce Parkinson's disease-like symptoms in humans and animals.
Mécanisme D'action
N-[5-(3-Methylphenyl)-1,3-thiazol-2-yl]prop-2-enamide is metabolized by monoamine oxidase-B (MAO-B) into MPP+. MPP+ is then selectively taken up by dopaminergic neurons in the substantia nigra of the brain, where it accumulates and damages these neurons. This damage leads to a decrease in dopamine levels and the onset of Parkinson's disease-like symptoms. The mechanism of action of this compound is well understood and has been extensively studied.
Biochemical and Physiological Effects:
This compound induces Parkinson's disease-like symptoms in animal models by selectively damaging dopaminergic neurons in the substantia nigra of the brain. This damage leads to a decrease in dopamine levels and the onset of symptoms such as tremors, rigidity, and bradykinesia. This compound has also been shown to affect other physiological systems, such as the immune system. This compound-induced Parkinson's disease-like symptoms in animal models closely resemble the symptoms of Parkinson's disease in humans.
Avantages Et Limitations Des Expériences En Laboratoire
N-[5-(3-Methylphenyl)-1,3-thiazol-2-yl]prop-2-enamide is widely used in scientific research because it induces Parkinson's disease-like symptoms in animal models, which closely resemble the symptoms of Parkinson's disease in humans. This allows researchers to study the disease in a controlled laboratory setting. However, there are some limitations to using this compound in lab experiments. For example, this compound-induced Parkinson's disease-like symptoms in animal models are acute and do not accurately reflect the chronic nature of Parkinson's disease in humans. Additionally, the use of this compound in lab experiments requires careful handling due to its toxicity.
Orientations Futures
There are several future directions for research involving N-[5-(3-Methylphenyl)-1,3-thiazol-2-yl]prop-2-enamide. One area of research is the development of new animal models that more accurately reflect the chronic nature of Parkinson's disease in humans. Another area of research is the development of new drugs that can protect dopaminergic neurons from this compound-induced damage. Additionally, this compound could be used to study the effects of dopamine depletion on other physiological systems, such as the cardiovascular system. Overall, this compound is a valuable tool for scientific research and has the potential to lead to new treatments for Parkinson's disease.
Méthodes De Synthèse
N-[5-(3-Methylphenyl)-1,3-thiazol-2-yl]prop-2-enamide is synthesized by reacting 3-methylphenyl isothiocyanate with propargylamine in the presence of a base. The resulting product is then treated with trifluoroacetic acid to obtain this compound. The synthesis of this compound is relatively straightforward and can be performed in a laboratory setting.
Applications De Recherche Scientifique
N-[5-(3-Methylphenyl)-1,3-thiazol-2-yl]prop-2-enamide is widely used in scientific research to induce Parkinson's disease-like symptoms in animal models. This is because this compound is metabolized into MPP+ (1-methyl-4-phenylpyridinium), which selectively damages dopaminergic neurons in the substantia nigra of the brain. This damage leads to a decrease in dopamine levels and the onset of Parkinson's disease-like symptoms. This compound has also been used to study the effects of dopamine depletion on other physiological systems, such as the immune system.
Propriétés
IUPAC Name |
N-[5-(3-methylphenyl)-1,3-thiazol-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS/c1-3-12(16)15-13-14-8-11(17-13)10-6-4-5-9(2)7-10/h3-8H,1H2,2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHGHNJRUPZTTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CN=C(S2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-methylphenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2551011.png)
![Ethyl 3-{[(2-thienylmethyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2551013.png)

![2-[(1S,2S,4R)-2-Hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid](/img/structure/B2551015.png)


![1-(Chloromethyl)-3-cyclopentylbicyclo[1.1.1]pentane](/img/structure/B2551021.png)
![N-(3-(1H-imidazol-1-yl)propyl)-3-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2551022.png)

![(3,4-Diethoxyphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2551027.png)
![N1-(2,2-diethoxyethyl)-N2-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2551028.png)
![(E)-1-(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2551029.png)

![5-bromo-N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2551031.png)